1,3,6-Trioxocane

Description

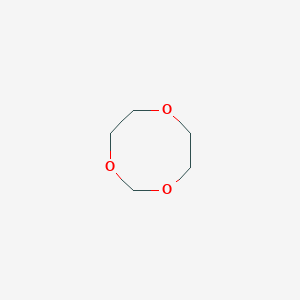

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trioxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGGMPIKOZAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-53-0 | |

| Record name | 1,3,6-Trioxocane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00170393 | |

| Record name | 1,3,6-Trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-19-7 | |

| Record name | 1,3,6-Trioxocane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6-trioxocane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL FORMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/561U3X799V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3,6 Trioxocane and Its Key Derivatives

Monomer Synthesis Pathways and Optimization

The primary and most established route for producing 1,3,6-trioxocane involves the reaction of diethylene glycol with a formaldehyde (B43269) source. This process has been optimized over the years to improve yield and efficiency.

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through a two-step condensation and cyclization process. google.com

Oligomer Formation : The first step involves the reaction of diethylene glycol with a substance that can release formaldehyde, such as paraformaldehyde, polyoxymethylene, or an aqueous formaldehyde solution. This reaction is conducted in the presence of a catalyst, and water is continuously removed from the system to drive the equilibrium towards the formation of a linear oligomer composed of condensed diethylene glycol and formaldehyde units. google.com

Cyclization : The isolated oligomer is then heated to temperatures ranging from 150°C to 250°C. google.com This thermal treatment, performed under normal or reduced pressure and in the presence of a cyclization catalyst, promotes the intramolecular cyclization of the oligomer to form the stable eight-membered this compound ring. google.com The final product is typically isolated and purified by distillation under reduced pressure.

The choice of catalyst is critical for both the efficiency of oligomer formation and the final cyclization step. A variety of catalytic systems have been employed, each with specific advantages.

Inorganic Acids and Organic Sulfonic Acids : Strong acids like sulfuric acid are effective catalysts for the initial oligomer formation step. google.com

Cation-Exchange Resins : Strongly acidic cation-exchange resins, such as Dowex or Amberlite, can also catalyze the formation of the trioxocane ring. mdpi.com While early methods using these resins were noted for having lower yields and slower formation rates, they remain useful, particularly in the synthesis of specific substituted analogues. google.commdpi.com

The table below summarizes key parameters for a high-yield synthesis process. google.com

| Parameter | Range/Value | Notes |

| Oligomerization Catalyst | Inorganic acids, persulfate salts, organic sulfonic acids | Typically 0.02–5% by weight of diethylene glycol. google.com |

| Cyclization Catalyst | Alkali metal persulfates, ferrous sulfate, ferric sulfate | Preferred concentration is 0.05–1% by weight of the oligomer. google.com |

| Cyclization Temperature | 150–250 °C (155–200 °C preferred) | Higher temperatures favor the cyclization reaction. google.com |

| Pressure | Normal or reduced (5–100 mmHg preferred) | Reduced pressure facilitates product isolation via distillation. |

Cyclization Reactions from Diethylene Glycol and Formaldehyde Derivatives

Synthetic Strategies for Substituted this compound Analogues

The versatility of the this compound structure is enhanced by the ability to introduce various substituents onto the ring. These modifications are crucial for tailoring the properties of resulting polymers and materials.

2-Methylene-1,3,6-trioxocane (MTC) is a key monomer used in radical ring-opening polymerization to create biodegradable polymers. researchgate.nettandfonline.com Its synthesis is typically achieved through a two-step process involving a chloromethyl intermediate.

Synthesis of 2-(chloromethyl)-1,3,6-trioxocane : Diethylene glycol is reacted with chloroacetaldehyde (B151913) dimethylacetal in the presence of a cation-exchange resin catalyst (e.g., DOWEX WX2). The mixture is heated to around 120°C, and the methanol (B129727) byproduct is continuously removed. The resulting intermediate, 2-(chloromethyl)-1,3,6-trioxocane, is a white crystalline compound that can be purified by vacuum distillation with a yield of approximately 62%.

Elimination Reaction : The 2-(chloromethyl)-1,3,6-trioxocane intermediate is then treated with a strong base, such as potassium tert-butoxide (KOtBu), in a suitable solvent like tert-butanol. The mixture is heated at 120°C for about 16 hours. This induces a dehydrohalogenation (elimination) reaction, forming the exocyclic double bond of the methylene (B1212753) group. The final MTC product is a colorless liquid, purified by successive distillations, with reported yields around 53%.

Alkyl groups can be introduced at the C2 position of the trioxocane ring by reacting diethylene glycol or its substituted analogues with different aldehydes.

2-Methyl-1,3,6-trioxocane : The synthesis for this compound follows the established method of reacting diethylene glycol with a formaldehyde-releasing substance, leading to the methylated derivative.

2-Butyl-1,3,6-trioxocane : The general method for creating 2-alkyl substituted cyclic acetals involves the acid-catalyzed reaction of a polyhydroxyl compound, like diethylene glycol, with the corresponding aldehyde. googleapis.com For 2-butyl-1,3,6-trioxocane, this would involve the reaction of diethylene glycol with butyraldehyde.

2-Ethyldimethyl-1,3,6-trioxocane : This set of isomers is synthesized by reacting isomeric dipropylene glycol (DPG) with propanal. mdpi.comresearchgate.net The reaction is typically catalyzed by a strongly acidic cation exchange resin (e.g., Amberlite IR-120H) and refluxed for several hours. mdpi.com The use of technical-grade DPG, which is a mixture of three positional isomers, results in a corresponding mixture of 2-ethyldimethyl-1,3,6-trioxocane isomers. mdpi.commdpi.com

The following table summarizes the reactants for synthesizing various substituted 1,3,6-trioxocanes.

| Target Compound | Glycol Reactant | Aldehyde/Ketone Source | Catalyst Type |

| This compound | Diethylene Glycol | Formaldehyde (or its derivatives) | Acid catalyst, Persulfate salt google.com |

| 2-Methyl-1,3,6-trioxocane | Diethylene Glycol | Acetaldehyde (or its derivatives) | Acid catalyst |

| 2-Butyl-1,3,6-trioxocane | Diethylene Glycol | Butyraldehyde | Acid catalyst googleapis.com |

| 2-Ethyldimethyl-1,3,6-trioxocane | Dipropylene Glycol | Propanal | Cation-exchange resin mdpi.com |

| 2-Methylene-1,3,6-trioxocane | Diethylene Glycol | Chloroacetaldehyde dimethylacetal (intermediate step) | Cation-exchange resin, Base (KOtBu) |

Radical Ring-Opening Polymerization (RROP) of 2-Methylene-1,3,6-Trioxocane (MTC)

RROP of cyclic ketene (B1206846) acetals like MTC is a key method for synthesizing polyesters through a chain-growth mechanism. rsc.org This process allows for the introduction of ester groups into the polymer backbone, which imparts biodegradability to the resulting materials. researchgate.net

The mechanism of RROP for MTC involves several key steps that determine the final polymer structure. The selectivity of the ring-opening process is a critical factor influencing the properties of the resulting polyester-ether.

Research has shown that the radical polymerization of MTC can proceed with 100% ring-opening, independent of the reaction temperature. diva-portal.org This complete ring-opening is crucial as it leads to the formation of a poly(ester-ether) composed of alternating units related to γ-butyrolactone and ethylene (B1197577) oxide. researchgate.net This specific structure is not easily achievable through other polymerization methods. In contrast to some other cyclic monomers where a mix of ring-opened and non-ring-opened (vinyl addition) structures can occur, MTC consistently yields fully ring-opened polymers under radical conditions. diva-portal.org

The polymerization is initiated by a radical species that adds to the exocyclic double bond of the MTC monomer. This addition forms a radical intermediate. The subsequent step is the crucial ring-opening of this intermediate, which propagates the polymerization. This ring-opening is a selective process that leads to the formation of an ester linkage in the polymer backbone. The process continues as the newly formed radical attacks another MTC monomer, thus propagating the chain. The kinetic behavior of the polymerization can be complex, sometimes showing distinct phases of chain growth, a stationary period, and step-growth characteristics, which may be influenced by branching and recombination reactions as monomer conversion increases. researchgate.net

Kinetic studies are essential for understanding and controlling the polymerization process. For MTC, these investigations have shed light on how various reaction parameters affect the polymerization rate and the final polymer characteristics. researchgate.net

The rate of RROP of MTC is significantly influenced by several factors:

Monomer Concentration: The concentration of the monomer is a key determinant of the polymerization rate. researchgate.net As with many polymerization reactions, a higher initial monomer concentration generally leads to a faster rate of polymerization. researchgate.netmdpi.com

Energy Input: The source of energy used to initiate and sustain the polymerization can also impact the kinetics. researchgate.net Experiments have compared conventional heating in an oil bath with other energy sources like microwave irradiation and UV light. researchgate.netrsc.org Notably, UV light has been found to accelerate the radical polymerization of cyclic ketene acetals, a phenomenon attributed to photochemically-driven monomer conversion. rsc.org Studies have identified specific wavelengths, 275 nm and 350 nm, as being critical in accelerating the RROP of MTC. rsc.org

The kinetics of MTC polymerization have been analyzed to determine rate constants and understand how monomer conversion evolves over time. The polymerization often exhibits non-linear kinetic behavior. For instance, under UV irradiation, MTC conversion was observed to increase in a logarithmic manner over time. researchgate.net

The table below summarizes kinetic data from a study on the RROP of MTC, illustrating the influence of different energy sources on monomer conversion.

Table 1: Monomer Conversion of MTC under Different Energy Inputs

| Time (min) | Conversion (Oil Bath, 120°C) (%) | Conversion (Microwave, 120°C) (%) | Conversion (UV Light, 275 nm) (%) |

|---|---|---|---|

| 15 | ~5 | ~10 | 7 |

| 30 | ~10 | ~20 | ~15 |

| 60 | ~20 | ~35 | ~25 |

| 180 | ~40 | ~60 | ~40 |

Data adapted from kinetic studies on the radical ring-opening polymerization of 2-methylene-1,3,6-trioxocane. researchgate.net

Rp = kp[M][M•]

Where:

kp is the propagation rate constant

[M] is the monomer concentration

[M•] is the concentration of propagating radicals iupac.org

The steady-state radical concentration is proportional to the square root of the initiator concentration ([I]), leading to the classic rate law where Rp is proportional to [M] and [I]0.5. iupac.org Kinetic models for MTC polymerization consider these fundamental principles while also accounting for complexities like branching reactions that become more dominant at higher conversions. researchgate.net

Kinetic Investigations of MTC RROP

Analysis of Branching Density and Molar Mass Distribution in Poly(MTC)

The molecular architecture of poly(2-methylene-1,3,6-trioxocane) (poly(MTC)), specifically its branching density and molar mass distribution, is crucial for determining its material properties. Techniques like gel permeation chromatography (GPC), often coupled with multi-angle laser light scattering (MALLS) and viscometry, are instrumental in characterizing these features. wyatt.comkinampark.com

Kinetic studies of the radical ring-opening polymerization (RROP) of MTC have revealed that the degree of branching is primarily dependent on monomer conversion. rsc.org For instance, in one study, the degree of branching (DB) increased linearly from approximately 5% to 9% as the monomer conversion rose from 10% to 50%. rsc.org This suggests that branching reactions become more prevalent as the polymerization progresses. researchgate.net

The molar mass distribution, or dispersity (Đ), also evolves during polymerization. In UV-light-induced RROP, the dispersity has been observed to increase from around 1.9 to 2.7 as the reaction proceeds. rsc.orgresearchgate.net The molar mass of the resulting polymer can be significant, with reports of number-average molecular weights (Mn) reaching as high as 81,000 g/mol in cationic polymerizations. dtic.mil

Supercritical fluid chromatography (SFC) has also been employed for the simultaneous determination of molar mass and functionality type distributions of oligo(this compound)s. kpi.ua This method allows for the separation of oligomers based on both their degree of polymerization and their end-group functionalities. kpi.ua

The table below summarizes findings on the branching and molar mass of poly(MTC) under different polymerization conditions.

| Polymerization Condition | Monomer Conversion (%) | Degree of Branching (%) | Dispersity (Đ) | Mn ( g/mol ) | Reference |

| UV-induced RROP | 10 - 50 | 5 - 9 | 1.9 - 2.7 | - | rsc.org |

| Cationic Polymerization | - | - | ~1.4 | up to 81,000 | dtic.mil |

Photoinitiated Radical Ring-Opening Polymerization of MTC

Photoinitiated radical ring-opening polymerization (RROP) has emerged as a key method for polymerizing this compound (MTC), offering spatial and temporal control over the reaction. rsc.orgrsc.org The use of light, particularly in the UV spectrum, has been shown to surprisingly accelerate the polymerization of cyclic ketene acetals like MTC. rsc.orgrsc.org

Kinetic studies have demonstrated an accelerated reactivity of MTC under broadband UV irradiation (200–400 nm). rsc.org More specific investigations have pinpointed two critical wavelengths for this acceleration: 275 nm and 350 nm. rsc.orgrsc.org The acceleration at 350 nm is attributed to the UV-promoted decay of common photoinitiators like 2,2′-azobis(2-methylpropionitrile) (AIBN), which generates the initial radicals to start the polymerization. rsc.orgresearchgate.net

The more intriguing phenomenon occurs at 275 nm. rsc.org At this wavelength, a significant acceleration of the RROP of MTC is observed, which is independent of the photoinitiator's decay. rsc.orgresearchgate.net This suggests that the 275 nm light directly influences the ring-opening process itself. rsc.org Computational studies support this by indicating that the intermediate tertiary radical formed during the RROP of MTC can be excited by wavelengths close to 275 nm, facilitating the rate-determining ring-opening step. rsc.orgrsc.org This wavelength-orthogonal behavior allows for enhanced control over the polymerization process. rsc.orgresearchgate.net

Photochemical action plots are a powerful tool for understanding the wavelength-dependent efficiency of photochemical reactions. researchgate.netnih.govnih.gov By mapping monomer conversion as a function of irradiation wavelength, these plots provide a more accurate picture of photoreactivity than simple absorbance spectra. researchgate.net

For the RROP of MTC initiated with AIBN, action plots revealed two distinct conversion maxima. rsc.orgresearchgate.netresearchgate.net One maximum, in the 300-380 nm range, corresponds to the absorption of AIBN and its subsequent decomposition to form initiating radicals. researchgate.net The second, more significant maximum appears around 275 nm. rsc.orgresearchgate.net A comparative action plot with methyl methacrylate (B99206) (MMA), which does not undergo ring-opening, showed only the conversion peak at 350 nm associated with AIBN decay, and no activity at 275 nm. rsc.orgresearchgate.netresearchgate.net This provides strong evidence that the 275 nm peak is specific to the enhanced ring-opening of the MTC monomer. rsc.orgresearchgate.net

The decay of the photoinitiator is the primary source of radicals to initiate the polymerization chain. chitec.com In the light-induced RROP of MTC, the choice of initiator and its photochemical properties are crucial. AIBN, a common thermal initiator, can also be decomposed by UV light, particularly around 350 nm, to generate radicals. rsc.orgresearchgate.net

The study of photoinitiator decay is essential to decouple its effect from the direct photochemical enhancement of the ring-opening reaction. Experiments have shown that at 275 nm, there is no significant decay of AIBN. rsc.org This confirms that the acceleration observed at this wavelength is not due to an increased rate of initiation but rather to the facilitation of the ring-opening step of the MTC radical intermediate. rsc.orgrsc.org Therefore, the initiation at 275 nm is likely due to a slow thermal decay of the initiator at room temperature, while the propagation is significantly accelerated by the light. rsc.org

The table below summarizes the key findings from the photoinitiated RROP of MTC.

| Wavelength (nm) | Observed Phenomenon | Mechanistic Interpretation | Reference |

| 350 | Increased polymerization rate | UV-promoted decay of AIBN photoinitiator | rsc.orgresearchgate.net |

| 275 | Significant acceleration of RROP | Direct excitation and facilitation of the ring-opening of the MTC radical intermediate | rsc.orgrsc.orgresearchgate.net |

Photochemical Action Plots for Mechanistic Elucidation

Controlled Radical Polymerization Techniques for this compound Monomers (e.g., RAFT)

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersities. specificpolymers.comsigmaaldrich.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a versatile method for a wide range of monomers, including cyclic ketene acetals like this compound. specificpolymers.comacs.orgwikipedia.org

The RAFT process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com This agent mediates the polymerization through a reversible chain-transfer process, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (dispersity values typically below 1.3). specificpolymers.comacs.org The key to a successful RAFT polymerization lies in selecting the appropriate CTA for the specific monomer and reaction conditions. sigmaaldrich.com

The copolymerization of MTC with other vinyl monomers using RAFT has been successfully demonstrated. For example, the controlled-radical ring-opening copolymerization of α-lipoic acid with various acrylates and acrylamides has been achieved via RAFT, resulting in copolymers with low dispersities (Đ = 1.1–1.3) and tunable molecular weights. acs.org While this example does not directly involve MTC, it highlights the applicability of RAFT to ring-opening polymerization for creating degradable copolymers. acs.org The RAFT technique has also been used in the copolymerization of MTC with N-ethylmaleimide. researchgate.net

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization (CROP) is another important route for the polymerization of this compound. dtic.milresearchgate.net This method typically involves the use of a cationic initiator, such as a strong acid or a salt that can generate a carbocation. researchgate.net

Studies on the CROP of this compound have shown that the reaction can proceed without an induction period to yield high molecular weight linear polymers. dtic.mil The degree of polymerization is not independent of conversion, and polymers with number-average molecular weights (Mn) as high as 81,000 and dispersities around 1.4 have been obtained. dtic.mil This contrasts with earlier reports that suggested long induction periods and lower molecular weight products. dtic.mil

The mechanism of CROP for cyclic acetals like this compound is complex and can involve different propagating species. dtic.milnih.gov There is evidence to suggest that for substituted trioxocanes, the polymerization proceeds through an open-chain alkoxycarbenium ion rather than a cyclic oxonium ion. dtic.milresearchgate.net

The kinetics of the photocationic polymerization of this compound have been studied using differential scanning photo-calorimetry. researchgate.net With a triarylsulfonium salt as a photoinitiator, the propagation rate constant at 30°C was determined to be 6.1 x 10³ L/mol·s. researchgate.net

The table below provides a summary of the kinetic data for the CROP of this compound.

| Initiator System | Temperature (°C) | Propagation Rate Constant (L/mol·s) | Mn ( g/mol ) | Dispersity (Đ) | Reference |

| Triarylsulfonium salt (photoinitiated) | 30 | 6.1 x 10³ | - | - | researchgate.net |

| Triethyloxonium (B8711484) tetrafluoroborate | - | - | up to 81,000 | ~1.4 | dtic.mil |

Propagating Species and Mechanistic Debates (e.g., open-chain alkoxycarbenium ion versus cyclic oxonium ion)

A central point of discussion in the cationic polymerization of cyclic acetals like this compound is the nature of the propagating species. The debate primarily revolves around whether the reaction proceeds via a cyclic oxonium ion or an open-chain alkoxycarbenium ion.

In the case of many cyclic ethers, such as tetrahydrofuran, the cyclic oxonium ion is the widely accepted propagating species. dtic.mil However, for cyclic acetals, the presence of an additional oxygen atom alpha to the active center can stabilize an open-chain carbenium ion. dtic.mil For the polymerization of 1,3-dioxolane (B20135), it has been proposed that an equilibrium exists between the cyclic oxonium ion and the more stable open-chain alkoxycarbenium ion, with propagation occurring predominantly through the latter. dtic.milcdnsciencepub.com

Strong arguments support the open-chain alkoxycarbenium ion as the primary propagating species in the polymerization of this compound and its derivatives. researchgate.netusc.edu This is particularly evident in the acidolysis of poly(2-butyl-1,3,6-trioxocane), where the 8-membered ring monomer is the main product, suggesting an unzipping mechanism that involves a linear alkoxycarbenium ion intermediate. dtic.mil By the principle of microscopic reversibility, the same intermediate is implicated in the polymerization process. dtic.mil Theoretical calculations on 2-butyl-1,3-dioxepane, a related cyclic acetal (B89532), also predict the carbenium ion to be more stable than the oxonium ion by 5-7 kcal/mole. dbpia.co.kr This energetic preference suggests that chain growth via an SN1-like mechanism involving the alkoxycarbenium ion is likely to be as fast, or faster than, an SN2 mechanism involving the cyclic oxonium ion. dbpia.co.kr

Polymerization Kinetics and Thermodynamics of this compound and its Derivatives

The cationic polymerization of this compound has been shown to proceed without an induction period, leading to the formation of high molecular weight linear polymers. researchgate.netusc.edu This is in contrast to earlier studies that reported long induction periods and resulted in polymers with significantly lower molecular weights. researchgate.netusc.edu The degree of polymerization is dependent on the conversion, and number-average molecular weights (Mn) as high as 81,000 with a polydispersity index (Mw/Mn) of approximately 1.4 have been achieved. researchgate.netusc.edu

The kinetics of photocationic polymerization of this compound have been investigated using differential scanning photo-calorimetry. researchgate.net With a triarylsulfonium salt as a photoinitiator, the propagation rate constant at 30°C was determined to be 6.1 x 10³ L/mol·s, with activation energies in the range of 9.6 to 19.6 kcal/mole. researchgate.net

Thermodynamic parameters for the polymerization of this compound indicate moderate ring strain. The enthalpy of polymerization (ΔH) is -13.0 kJ/mol, and the entropy (ΔS) is -21.3 J/(mol·K). These values are crucial for selecting appropriate initiators and optimizing reaction conditions to control molecular weight and conversion rates.

The radical ring-opening polymerization (rROP) of 2-methylene-1,3,6-trioxocane (MTC), a derivative of this compound, has also been studied. researchgate.net The kinetics of this process are complex and can be divided into chain growth, stationary, and step-growth phases, likely due to branching and recombination reactions that become more prominent at higher conversions. researchgate.net The reaction conditions, such as monomer concentration, temperature, and energy input (e.g., oil bath, microwave, UV light), systematically influence the polymerization rate constant, polymer dispersity, and molar mass. researchgate.net

Impact of Substituents on Cationic Polymerizability

The presence of substituents on the cyclic acetal ring can significantly affect polymerizability. For five- and seven-membered cyclic acetals like dioxolane and dioxepane, substituents at the 2-position are known to greatly reduce their polymerizability. researchgate.netusc.edu

However, in a significant finding, 2-butyl-1,3,6-trioxocane (2-Bu-TOC) was found to be readily polymerizable, and at a slightly faster rate than the unsubstituted this compound under identical conditions. researchgate.netusc.edu The number-average molecular weight of poly(2-Bu-TOC) increases with conversion, reaching values up to 7,700. dtic.milresearchgate.net This unexpected result highlights the unique behavior of the eight-membered this compound ring system compared to its smaller counterparts.

Copolymerization Studies Involving this compound

The ability of this compound and its derivatives to copolymerize with other monomers opens avenues for the synthesis of polymers with tailored properties.

Copolymerization with Vinyl Monomers for Functional Polymer Synthesis

The radical ring-opening polymerization of 2-methylene-1,3,6-trioxocane (MTC) allows for its copolymerization with a variety of vinyl monomers. researchgate.netresearchgate.netresearchgate.net This approach is a valuable method for introducing ester functionalities into the backbone of addition polymers, thereby imparting biodegradability. researchgate.netresearchgate.netresearchgate.net MTC has been successfully copolymerized with monomers such as styrene (B11656), vinyl acetate (B1210297), methyl vinyl ketone, and N-vinyl-2-pyrrolidone. researchgate.netresearchgate.netresearchgate.net

The copolymerization of MTC with vinyl monomers is a strategic way to create biodegradable polymers. researchgate.net For instance, copolymers of MTC and N-vinyl-2-pyrrolidone (NVP) result in water-soluble polymers with an ester-ether moiety in the backbone, which are susceptible to enzymatic degradation by lipase (B570770). researchgate.net Similarly, copolymerization with other vinyl monomers introduces ester groups that can be cleaved, a desirable feature for creating environmentally friendly materials. researchgate.netresearchgate.net This method allows for the development of polymers with a range of functionalities, including water-solubility and thermosensitivity. researchgate.netresearchgate.net

The copolymerization of 2-methylene-1,3,6-trioxocane (MTC) with maleic anhydride (B1165640) (MA) in the presence of a radical initiator leads to the formation of a copolymer with alternating monomer units, as suggested by elemental analysis. researchgate.netresearchgate.nettandfonline.com After hydrolysis of the maleic anhydride units, the resulting polymer demonstrates good calcium ion sequestration and buffering capacities, making it a potential biodegradable detergent builder. researchgate.netresearchgate.nettandfonline.com The biodegradability of this hydrolyzed copolymer has been confirmed using a biochemical oxygen demand (BOD) tester with soil. researchgate.netresearchgate.nettandfonline.com

Polymerization Mechanisms and Kinetics of 1,3,6 Trioxocane

Copolymerization

Copolymerization of MTC with various vinyl monomers is a versatile strategy to produce biodegradable polymers with specific functionalities. researchgate.net This method has been explored with monomers such as styrene (B11656), vinyl acetate (B1210297), methyl vinyl ketone, N-vinyl-2-pyrrolidone, and N-isopropyl acrylamide (B121943). researchgate.net

The synthesis of copolymers with hydrophilic and thermosensitive characteristics can be achieved by copolymerizing 2-methylene-1,3,6-trioxocane (MTC) with functional monomers. The inherent hydrophilicity of MTC itself contributes to a faster hydrolytic degradation of the resulting copolymers compared to those made from more hydrophobic cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO). researchgate.netacs.org

Researchers have successfully created thermosensitive polymers with enzymatic degradability by copolymerizing MTC with N-isopropyl acrylamide (NIPAAm). researchgate.netresearchgate.net This combination yields copolymers that exhibit a Lower Critical Solution Temperature (LCST), a property where the polymer undergoes a reversible phase transition from soluble to insoluble in water as the temperature is raised. This thermosensitivity is a key feature for applications in areas like controlled drug release. uliege.be

Similarly, copolymerization of MTC with N-vinyl-2-pyrrolidone (NVP) results in water-soluble copolymers. researchgate.net The incorporation of the hydrophilic NVP units enhances the water-solubility of the final polymer, while the MTC units introduce biodegradable ester linkages into the polymer backbone. researchgate.net The radical copolymerization of MTC with tetraethylene glycol methyl vinyl ether (TEGVE), a hydrophilic vinyl ether, has also been successfully demonstrated. researchgate.net

The general approach involves the free-radical polymerization of MTC and the selected comonomer, often initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or dicumyl peroxide. researchgate.netdiva-portal.org This process allows for the creation of advanced vinyl copolymers with significant MTC content, leading to enhanced degradation profiles suitable for biomedical applications. researchgate.net

| Comonomer | Resulting Copolymer Property | Reference |

|---|---|---|

| N-isopropyl acrylamide (NIPAAm) | Thermosensitive, Enzymatically Degradable | researchgate.netresearchgate.net |

| N-vinyl-2-pyrrolidone (NVP) | Water-Soluble, Biodegradable | researchgate.net |

| Tetraethylene glycol methyl vinyl ether (TEGVE) | Hydrophilic, Biodegradable | researchgate.net |

Reactivity ratios (r1 and r2) in copolymerization describe the preference of a growing polymer chain radical (ending in monomer 1 or monomer 2) to react with the same or the other monomer. open.edu The copolymer equation uses these ratios to predict the composition and structure of the resulting copolymer chain. open.edu If a reactivity ratio is greater than 1, the radical prefers to add a monomer of its own kind (homopolymerization). If it is less than 1, it prefers to add the other monomer (copolymerization). When both ratios are close to zero, an alternating copolymer is favored. open.edu

Studies on the copolymerization of 2-methylene-1,3,6-trioxocane (MTC) with various comonomers have shown that its reactivity is comparable to other common cyclic ketene acetals like MDO and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). researchgate.netacs.org This suggests that MTC can be a successful substitute for these more hydrophobic monomers without significantly altering the macromolecular characteristics of the resulting polymer. researchgate.net

For the copolymerization of MTC with N-ethylmaleimide (NEtMI) via free-radical polymerization, the reactivity ratios were determined to be r(MTC) = 0 and r(NEtMI) = 0.41. researchgate.net The value of r(MTC) being zero indicates that a growing polymer chain ending in an MTC radical will preferentially react with an NEtMI monomer rather than another MTC monomer.

In the case of copolymerization with vinyl acetate (VAc), MTC exhibits higher reactivity than VAc. Although specific reactivity ratios for the MTC/VAc system are not detailed in the provided sources, studies on the similar MDO/VAc system determined the ratios to be r(MDO) = 0.93 and r(VAc) = 1.71, indicating that both radicals have a slight preference for adding their own monomer type, but copolymerization is still effective. diva-portal.org It has been noted that in copolymerizations of MTC, the proportion of MTC in the copolymer is generally higher than its proportion in the initial monomer feed, confirming a higher reactivity ratio for MTC in those systems. diva-portal.org

Contradictory findings exist for the copolymerization of some cyclic ketene acetals with styrene. While some studies report reactivity ratios, others suggest a complete absence of copolymerization, with the cyclic monomer acting merely as a diluent. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Description | Reference |

|---|---|---|---|---|---|

| 2-methylene-1,3,6-trioxocane (MTC) | N-ethylmaleimide (NEtMI) | 0 | 0.41 | Favors incorporation of NEtMI. | researchgate.net |

| 2-methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 0.93 | 1.71 | Random copolymerization with slight tendency for homopolymerization of VAc. | diva-portal.org |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | Styrene (St) | 1.08 | 8.53 | Styrene is significantly more reactive and favors homopolymerization. | researchgate.net |

Conformational Analysis and Structural Investigations of 1,3,6 Trioxocane Systems

Conformational Preferences of the Eight-Membered 1,3,6-Trioxocane Ring

The eight-membered this compound ring is a flexible system capable of adopting several conformations. Computational and experimental studies have been employed to determine the most stable arrangements and the energy barriers between them. The boat-chair (BC) conformation is consistently identified as the minimum-energy conformer for this compound. researchgate.netacs.org

Calculations aimed at identifying minimum-energy conformations have shown that the boat-chair form is the most stable for this compound, as well as for related eight-membered rings like cyclooctane (B165968) and 1,3-dioxocane. researchgate.netacs.org A potential energy function has been developed that aligns with the energies, geometries, and low-frequency vibrations of these rings, reinforcing the preference for the boat-chair conformation. researchgate.netacs.org

In addition to the boat-chair form, other conformations are recognized for related trioxocane systems, such as the twist-chair-chair and the crown. However, for the parent this compound and its simple derivatives, the boat-chair remains the global energy minimum. For instance, in a study of a bicyclic acetal (B89532) containing a trioxocane ring, the solid-state structure corresponds to a boat-chair conformation, which molecular mechanics calculations also identified as the global minimum.

The relative stability of different conformations has been investigated using molecular modelling. For a bicyclic 1,3,5-trioxocane derivative, which shares the eight-membered ring structure, the strain energies and heats of formation were calculated for various conformations, highlighting the boat-chair as the most stable.

Calculated Conformational Data for a Bicyclic 1,3,5-Trioxocane Derivative

| Conformation | Strain Energy (MM2) / kcal mol⁻¹ | ΔHf (MOPAC-PM3) / kcal mol⁻¹ |

|---|---|---|

| Boat-Chair | 18.058 | -237.678 |

| Twist-Chair-Chair | 22.000 | -237.625 |

| Crown | 22.691 | -239.473 |

Stereochemical Considerations in Substituted Trioxocane Derivatives

The introduction of substituents on the this compound ring significantly influences its conformational equilibrium and the stereochemical outcome of its reactions. The stereochemistry of these derivatives is crucial as it can affect their physical and chemical properties. mdpi.com

In substituted systems, such as cis-cyclohexano-8-crown-3, which contains a this compound ring fused to a cyclohexane (B81311) ring, low-temperature ¹³C and ¹H NMR spectroscopy has been used to study its conformational behavior. researchgate.netresearchgate.net These studies revealed the existence of two distinct conformations at 185 K. The major conformer, which is favored by 4.4 ± 0.4 kJ mol⁻¹, possesses a boat-chair conformation for the this compound ring where the O—CH₂—O acetal unit is in an equatorial orientation. researchgate.netresearchgate.net The minor form adopts a twist boat-chair conformation. researchgate.netresearchgate.net This preference demonstrates how a fused ring system directs the conformation of the eight-membered ring.

The stereochemical outcomes of reactions involving the formation of substituted trioxocane rings or their derivatives are dependent on several factors. In nucleophilic substitution reactions of acyclic acetals that can proceed through cyclic dioxocarbenium ion intermediates, the stereoselectivity is influenced by the size of both the alkyl substituents and the incoming nucleophile. acs.org For example, in reactions of δ-acyloxy acetals that form an eight-membered cyclic intermediate, electrostatic stabilization was predicted to be the preferred mode of participation. acs.org The formation of the major syn product is thought to arise from nucleophilic addition to the higher-energy trans conformer of the intermediate ion. acs.org

A notable example of a substituted derivative is 2-Methylene-1,3,6-trioxocane (MTC). This compound is used in radical ring-opening polymerization to create biodegradable polymers. researchgate.net The reactivity and the properties of the resulting polymers are inherently linked to the structure of the MTC monomer.

Conformational Details of a Substituted Trioxocane Derivative (cis-cyclohexano-8-crown-3) researchgate.netresearchgate.net

| Conformer | This compound Ring Conformation | Relative Stability (ΔG°) | Key Feature |

|---|---|---|---|

| Major | Boat-Chair | Favored by 4.4 ± 0.4 kJ mol⁻¹ | O—CH₂—O unit is equatorial |

| Minor | Twist Boat-Chair | - | Detected at low temperature |

Computational Chemistry and Modeling of 1,3,6 Trioxocane Systems

Quantum Chemical Calculations for Radical Delocalization in Trioxocane Intermediates

The study of radical intermediates is crucial for understanding reaction mechanisms, particularly in polymerization processes. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of these transient species. nih.govnih.gov

Research into the radical ring-opening polymerization (RROP) of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3,6-trioxocane (MTC), has highlighted the importance of radical intermediates. qut.edu.auresearchgate.net Computational studies on the MTC radical formed during polymerization have indicated that delocalization of the radical within the eight-membered ring is a key factor in the observed acceleration of the rate-determining ring-opening step, especially under UV irradiation. qut.edu.au This delocalization can stabilize the intermediate, thereby lowering the activation energy for ring-opening and facilitating the formation of biodegradable polyesters. qut.edu.auresearchgate.net

While extensive quantum chemical data specifically on the delocalization in various 1,3,6-trioxocane radical intermediates is a developing area of research, the principles are well-established. The presence of heteroatoms (oxygen) in the cyclic ether structure can influence the distribution of spin density in radical intermediates. unizar.es DFT calculations are a primary method for investigating these effects, providing insights into radical stability and reaction pathways. oregonstate.eduresearchgate.net For instance, in other cyclic ether radicals, electron delocalization in intermediate species has been shown to dictate the formation of specific products. unizar.es The stability of organic radicals is a central theme in determining the thermodynamics and kinetics of many chemical reactions. nih.gov

Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often paired with DFT calculations, are powerful for characterizing radical structures. researchgate.netnationalmaglab.orgunige.chbruker.com This combined experimental and computational approach allows for the precise determination of properties like hyperfine coupling constants, which are directly related to the spin density distribution and thus provide a measure of radical delocalization. researchgate.netmdpi.com Although specific EPR studies focused solely on this compound radical intermediates are not widely documented, the methodology is standard for studying paramagnetic species. bruker.comnih.gov

Molecular Dynamics Simulations for Ion Transport Phenomena in Trioxocane-Derived Polymer Electrolytes

Solid polymer electrolytes are a critical component in the development of safer, next-generation lithium batteries. Polymers derived from this compound have been investigated as potential hosts for these electrolytes. Molecular dynamics (MD) simulations offer molecular-level insights into the complex mechanisms governing ion transport in these materials, complementing experimental findings.

A key area of study involves the cationic ring-opening polymerization of this compound to synthesize poly(diethylene oxide-alt-oxymethylene), or P(2EO-MO). MD simulations have been employed to compare the ion transport properties of P(2EO-MO)/LiTFSI electrolytes with the more conventional poly(ethylene oxide) (PEO)/LiTFSI systems.

Simulations reveal that while the solvation structures around the lithium (Li⁺) and bis(trifluoromethanesulfonyl)imide (TFSI⁻) ions are similar in both P(2EO-MO) and PEO, the density of sites available for Li⁺ solvation is twice as high in P(2EO-MO). This difference in solvation site density is posited to be a primary reason for the observed variations in ion transport properties between the two polymers.

Experimental measurements, supported by computational analysis, show that although ions diffuse more rapidly in PEO, the cation transference number (t₊) in P(2EO-MO) is significantly higher. The transference number is a measure of the fraction of the total ionic conductivity that is due to the movement of cations, a critical parameter for battery performance. The higher transference number in the this compound-derived polymer suggests it can sustain higher steady-state currents, making it a potentially more effective electrolyte for battery applications.

| Property | P(2EO-MO)/LiTFSI | PEO/LiTFSI |

|---|---|---|

| Max. Ionic Conductivity (σ) | 1.1 × 10⁻³ S/cm | 1.5 × 10⁻³ S/cm |

| NMR-based Cation Transference Number (t₊) | 0.36 | 0.19 |

| Steady-State Cation Transference Number (t+,ss) | 0.20 | 0.08 |

Data sourced from studies on poly(diethylene oxide-alt-oxymethylene) derived from this compound.

Semi-Empirical Quantum Chemical Calculations for Cation Stability and Novel Cyclic Enclosure Formation

Semi-empirical quantum chemical methods provide a computationally efficient way to study large molecular systems, such as those involving sugar chemistry, where complex cations can be generated. These calculations have been used to explore the stability of carbocations and the formation of novel cyclic structures, including the this compound ring system.

One study analyzed a series of alkyl mannofuranoside derivatives using RM1 semi-empirical quantum chemical calculations. oregonstate.eduacs.org In this work, cations were modeled by removing a methyl group from the alkyl chain. The subsequent conformational analysis and geometry optimization revealed that strong interactions could occur between the oxygen atoms of the mannose moiety and the positively charged carbon center of the alkyl chain. oregonstate.eduacs.org

These interactions lead to anchimeric assistance, a form of intramolecular stabilization, resulting in the formation of new cyclic enclosures that enhance the stability of the cation. acs.org The calculations showed that various ring sizes could be formed, including three- (oxirane), four- (oxetane), five- (1,3-dioxolane), six- (1,3-dioxane), seven- (1,3-dioxepane), and notably, eight-membered rings corresponding to the this compound structure. oregonstate.eduacs.org This stabilization was found for primary and secondary carbenium ions, while tertiary carbocations did not appear to benefit from this type of stabilization. oregonstate.eduacs.org

These computational findings are significant for fields like mass spectrometry, where such cations are generated as transient intermediates during fragmentation. acs.org The ability to form a stable, eight-membered this compound ring through intramolecular cyclization provides a pathway to stabilize otherwise reactive carbocations. acs.org

| Ring Size | Cyclic Structure Name | Formation Status |

|---|---|---|

| 3 | Oxirane | Obtained |

| 4 | Oxetane | Obtained |

| 5 | 1,3-Dioxolane (B20135) | Obtained |

| 6 | 1,3-Dioxane | Obtained |

| 7 | 1,3-Dioxepane | Obtained |

| 8 | This compound | Obtained |

| 9 | 1,3,6-Trioxonane | Elusive |

| 10 | 1,3,6-Trioxecane | Obtained |

Data derived from RM1 semi-empirical calculations on alkyl mannofuranoside cations. oregonstate.eduacs.org

Advanced Analytical Techniques in 1,3,6 Trioxocane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of 1,3,6-trioxocane, offering unparalleled capabilities for both qualitative structural determination and quantitative analysis. mdpi.com Its non-destructive nature and high reproducibility make it an invaluable tool for researchers. mdpi.com

¹H-NMR and ¹³C-NMR for Monomer Conversion and Polymer Microstructure Determination

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for monitoring the conversion of this compound monomers into polymers and for characterizing the resulting polymer microstructure. researchgate.netnih.gov The distinct signals in the NMR spectra for both the monomer and the polymer repeating unit allow for clear differentiation and quantification. For instance, in the polymerization of this compound, the disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone provide a direct measure of monomer conversion. researchgate.net

Detailed analysis of the ¹³C NMR spectra is particularly useful for determining the microstructure of copolymers involving this compound. rsc.orgmdpi.com The chemical shifts of the carbon atoms are sensitive to their local environment, allowing for the identification and quantification of different monomer sequences within the polymer chain. nih.gov For example, in copolymers of this compound and 1,3-dioxepane, the ¹³C NMR spectra show patterns typical of random copolymers. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Polyethylene (B3416737) Branch Analysis This table illustrates the principle of using ¹³C NMR to distinguish different branch lengths in polyethylene, a concept applicable to understanding polymer microstructures.

| Branch Type | Key Carbon Signal | Chemical Shift (ppm) |

| Methyl | Sβδ+ | 27.21 |

| Ethyl | Sβδ+ | 27.08 |

| Butyl | Sβδ+ | 27.05 |

| Hexyl | Sβδ+ & (n-1)Bn | 27.05 & 27.01 |

| Tetradecyl (LCB) | Cβ | 27.05 |

Data sourced from a study on polyethylene branch quantification. mdpi.com

Pulsed-Field Gradient NMR (PFG-NMR) for Self-Diffusion Coefficient Measurements in Polymer Electrolytes

Pulsed-Field Gradient NMR (PFG-NMR) is a specialized technique used to measure the self-diffusion coefficients of ions and polymer chains in materials like polymer electrolytes. This is particularly relevant in studies involving polymers derived from this compound, such as poly(diethylene oxide-alt-oxymethylene) [P(2EO-MO)], which are investigated for applications in lithium batteries. caltech.eduosti.govacs.org

In a study comparing P(2EO-MO)/LiTFSI and PEO/LiTFSI electrolytes, PFG-NMR was used to measure the self-diffusion coefficients of lithium cations (Li⁺) and bis(trifluoromethanesulfonyl)imide anions (TFSI⁻). caltech.eduosti.govacs.org The results showed that while ions diffuse more rapidly in PEO, the cation transference number, a crucial parameter for battery performance, was significantly higher in the P(2EO-MO) system. caltech.eduosti.govacs.org This highlights the ability of PFG-NMR to provide detailed insights into ion transport dynamics at the molecular level. mdpi.com

Table 2: Self-Diffusion and Transference Numbers in Polymer Electrolytes at 90°C

| Electrolyte System | Ion | Self-Diffusion Coefficient (cm²/s) | Cation Transference Number (NMR-based) |

| P(2EO-MO)/LiTFSI | Li⁺ | Lower than in PEO | 0.36 |

| TFSI⁻ | Lower than in PEO | ||

| PEO/LiTFSI | Li⁺ | Higher than in P(2EO-MO) | 0.19 |

| TFSI⁻ | Higher than in P(2EO-MO) |

Data from a comparative study of polymer electrolytes. caltech.eduosti.govacs.org

Mass Spectrometry (MS) for Compound Identification and Isomer Characterization

Mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of this compound and its isomers. nptel.ac.in It is often coupled with a separation technique like gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for analyzing complex mixtures containing this compound derivatives. epa.gov The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. dtic.mil

GC-MS has been instrumental in identifying 2-ethyldimethyl-1,3,6-trioxocane isomers as potent odorants in polyurethane materials. mdpi.com In these studies, GC-MS analysis of volatile compounds isolated from polyurethane samples revealed the presence of several trioxocane isomers. mdpi.comresearchgate.net By comparing the mass spectra and retention times with those of synthesized reference compounds, specific isomers responsible for the odor could be identified. researchgate.net

Table 3: GC-MS Data for this compound

| NIST Number | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 118143 | Main | 28 | 29 | 58 |

| 32597 | Replicate | 28 | 58 | 88 |

Data obtained from the NIST Mass Spectrometry Data Center. nih.gov

UV/Visible Spectroscopy in Photopolymerization Reaction Monitoring

UV/Visible (UV-Vis) spectroscopy is a versatile and non-invasive technique for monitoring the progress of chemical reactions, including the photopolymerization of monomers related to this compound. uu.nlspectroscopyonline.comwepub.org The principle of this technique is based on the absorption of UV or visible light by molecules containing chromophores. nerc.ac.uk As a reaction proceeds, the concentration of reactants, intermediates, and products changes, leading to a corresponding change in the UV-Vis absorption spectrum. spectroscopyonline.com

By monitoring the change in absorbance at a specific wavelength corresponding to the monomer or a photoinitiator, the rate of polymerization can be determined. spectroscopyonline.com This allows for the study of reaction kinetics and the optimization of reaction conditions. For example, the polymerization of 2-methylene-1,3,6-trioxocane could be monitored by observing the decrease in the absorbance of the monomer's double bond. kit.edu

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Isomer Characterization in Materials Research

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception (olfaction) to identify odor-active compounds in a sample. mdpi.comresearchgate.net This technique has been crucial in pinpointing the specific isomers of 2-ethyldimethyl-1,3,6-trioxocane responsible for off-odors in materials like polyurethane. nih.govresearcher.life

In a GC-O analysis, the effluent from the gas chromatography column is split, with one portion going to a detector (like a mass spectrometer) and the other to an olfactometry port where a trained analyst sniffs the eluting compounds and records any perceived odors. mdpi.com This allows for the direct correlation of a specific odor with a particular chromatographic peak.

Research on polyurethane odor has shown that out of many possible 2-ethyldimethyl-1,3,6-trioxocane isomers, only a select few are odor-active. mdpi.comresearchgate.net Specifically, GC-O analyses revealed that 2-ethyl-4,7-dimethyl-1,3,6-trioxocane was the key positional isomer with a potent, earthy smell. mdpi.comresearchgate.netnih.gov Further investigation using chiral GC-O even distinguished between the odor activity of its stereoisomers, demonstrating the high level of specificity achievable with this technique. mdpi.com

Table 4: Odor-Active Isomers of 2-Ethyldimethyl-1,3,6-trioxocane

| Isomer | Odor Activity | Odor Description |

| 2-ethyl-4,7-dimethyl-1,3,6-trioxocane | Active | Earthy |

| Other positional isomers | Little to no activity | - |

Findings from GC-O analysis of polyurethane odorants. mdpi.comresearchgate.net

Gel Permeation Chromatography (GPC) for Molar Mass and Dispersity Analysis of Polymers

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molar mass and molar mass distribution of polymers. lcms.cz The method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column faster than smaller ones. lcms.cz This allows for the determination of several key parameters, including the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI, or dispersity, Đ), which is the ratio of Mw to Mn. lcms.czchromatographyonline.com The PDI value indicates the breadth of the molar mass distribution, with a value of 1.0 signifying a monodisperse sample where all polymer chains have the same length. chromatographyonline.com

In the context of this compound research, GPC is widely employed to characterize polymers and copolymers. For instance, GPC has been used to analyze poly(this compound) intended for use in solid polymer electrolytes. amazonaws.comescholarship.org The technique is also fundamental in studying copolymers derived from functionalized versions of the monomer, such as 2-methylene-1,3,6-trioxocane (MTC). The free radical copolymerization of MTC with monomers like styrene (B11656) sulfonate sodium salt (SSNa) yields copolymers with ester groups in the main chain. uni-saarland.de GPC analysis of these copolymers is essential to determine their molar mass and dispersity. Research has shown that such copolymerizations can be difficult to control, often resulting in copolymers with a high polydispersity index. uni-saarland.de

GPC is also a critical tool for confirming the degradation of these polymers. For example, after subjecting copolymers of MTC and N-vinyl-2-pyrrolidone to enzymatic hydrolysis, a decrease in the polymer's molecular weight as measured by GPC confirms that degradation has occurred. researchgate.netresearchgate.net Similarly, GPC was used to examine partially degraded poly(2-butyl-1,3,6-trioxocane). dtic.mil

A study on the copolymerization of MTC with styrene sulfonate sodium salt (SSNa) provides specific examples of GPC characterization. The number-average molar mass (Mn) and polydispersity index (PDI) were determined using GPC in dimethylformamide (DMF) with polystyrene standards for calibration. uni-saarland.de

Table 1: GPC Characterization of Poly(SSNa-co-MTC) Copolymers Data sourced from Zober et al., 2023. uni-saarland.de

| Feed Ratio (SSNa:MTC) | Mn ( g/mol ) | PDI (Mw/Mn) | MTC Content in Copolymer (mol%) |

| 98:2 | 16,000 | 5.3 | 2% |

| 95:5 | 18,000 | 4.6 | 6% |

| 90:10 | 17,000 | 4.8 | 11% |

Differential Scanning Photo-Calorimetry (DPC) for Polymerization Kinetics

Differential Scanning Photo-Calorimetry (DPC) is a powerful thermal analysis technique used to investigate the kinetics of photopolymerization reactions. tainstruments.com The method works by measuring the heat flow from or to a sample as it is exposed to controlled UV/Visible light radiation. tainstruments.com Since polymerization is typically an exothermic process, the rate of heat released is directly proportional to the rate of reaction. mdpi.com By monitoring the heat flow as a function of time, DPC can provide critical kinetic information, including the rate of polymerization, the total heat of polymerization, and the degree of monomer conversion. tainstruments.commdpi.com

DPC has been effectively applied to study the cationic photopolymerization of cyclic acetals, including this compound. researchgate.netresearchgate.net In these studies, a photo-differential scanning calorimeter is used to record conversion-versus-time data for the polymerization initiated by cationic photoinitiators like triarylsulfonium salts. researchgate.net The resulting DPC thermograms are then utilized to calculate key kinetic parameters such as the propagation rate constants (k_p) and their corresponding activation energies. researchgate.netresearchgate.net

One study investigated the photocationic polymerization of this compound and compared its reactivity to other cyclic acetals, 1,3-dioxolane (B20135) and 1,3-dioxepane. The results showed that this compound exhibits a significantly higher propagation rate constant compared to the other five- and seven-membered cyclic ethers under similar conditions, indicating its higher reactivity in cationic photopolymerization. researchgate.net The activation energies for these polymerizations were found to be in the range of 9.6 to 19.6 kcal/mol. researchgate.net

Table 2: Propagation Rate Constants for Cationic Photopolymerization of Cyclic Acetals at 30°C Data sourced from a study on cationic photopolymerization kinetics. researchgate.net

| Monomer | Photoinitiator Type | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) |

| 1,3-Dioxolane | Diaryliodonium salt | 1.6 x 10² |

| 1,3-Dioxepane | Triarylsulfonium salt | 1.6 x 10³ |

| This compound | Triarylsulfonium salt | 6.1 x 10³ |

Research on Advanced Materials Derived from 1,3,6 Trioxocane

Polyether-Based Electrolytes for Advanced Energy Storage Applications

Polymer electrolytes derived from 1,3,6-trioxocane are being investigated as safer alternatives to flammable liquid electrolytes in lithium-ion batteries. escholarship.org These polyacetal-based electrolytes offer a high oxygen-to-carbon ratio, which facilitates good lithium salt solvation and provides pathways for ion transport. escholarship.orgescholarship.org

The cationic ring-opening polymerization of this compound yields poly(diethylene oxide-alt-oxymethylene), P(2EO-MO). researchgate.netacs.org When mixed with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), these materials form polymer electrolytes. researchgate.netacs.org A comparative study with poly(ethylene oxide) (PEO) electrolytes revealed important differences in their ion transport properties. researchgate.netacs.org

Although the maximum ionic conductivity of P(2EO-MO) electrolytes at 90°C is slightly lower than that of PEO electrolytes, the cation transference number (t+) is significantly higher. researchgate.netacs.org This indicates that in P(2EO-MO) electrolytes, a larger fraction of the total ionic current is carried by the lithium ions, which is beneficial for battery performance as it can sustain higher steady-state currents under DC polarization. researchgate.netacs.org Molecular dynamics simulations suggest that while the solvation structures around the lithium ions are similar in both polymers, the density of Li+ solvation sites in P(2EO-MO) is double that in PEO, which is a key factor influencing the observed transport properties. researchgate.netacs.org

Table 3: Comparison of Ion Transport Properties of P(2EO-MO) and PEO Electrolytes at 90°C

| Property | P(2EO-MO)/LiTFSI | PEO/LiTFSI |

| Max. Ionic Conductivity (σ) | 1.1 x 10⁻³ S/cm researchgate.netacs.org | 1.5 x 10⁻³ S/cm researchgate.netacs.org |

| Glass Transition Temp. (Tg) at optimal salt conc. | -12 °C researchgate.netosti.gov | -44 °C researchgate.netosti.gov |

| NMR-based Cation Transference Number (t+) | 0.36 researchgate.netacs.org | 0.19 researchgate.netacs.org |

| Steady-State Cation Transference Number (t+,ss) | 0.20 researchgate.netacs.org | 0.08 researchgate.netacs.org |

Optimization of Cation Transference Numbers for Enhanced Electrolyte Performance

A significant area of research in advanced battery technology is the development of solid polymer electrolytes (SPEs) that can replace traditional liquid electrolytes, offering benefits in safety and processability. A critical parameter for evaluating the performance of these electrolytes is the cation transference number (t+), which quantifies the fraction of the total ionic current carried by the cations (e.g., Li⁺). A high transference number is desirable as it mitigates the formation of salt concentration gradients within the battery, which can lead to performance degradation and the growth of dendrites. nih.gov Research into polymers derived from this compound has yielded promising results in optimizing this key property.

Detailed studies have focused on poly(diethylene oxide-alt-oxymethylene), or P(2EO-MO), a polymer synthesized through the cationic ring-opening polymerization of this compound. osti.govresearchgate.netcaltech.edu This polymer has been investigated as an electrolyte host when mixed with lithium bis(trifluoromethanesulfonyl) imide (LiTFSI) and compared against the widely studied poly(ethylene oxide) (PEO) as a baseline. osti.govacs.org

Experimental findings reveal that electrolytes based on P(2EO-MO) exhibit a significantly higher cation transference number compared to their PEO counterparts. osti.gov Using pulsed-field gradient nuclear magnetic resonance (PFG-NMR), the cation transference number in the P(2EO-MO) system was determined to be 0.36, approximately double the value of 0.19 measured in the PEO system. osti.govresearchgate.netcaltech.edu This trend was confirmed using a steady-state current technique, which yielded a transference number (t+,ss) of 0.20 for P(2EO-MO) versus 0.08 for PEO. osti.govacs.orgescholarship.org

Table 1: Comparison of Electrolyte Transport Properties (P(2EO-MO) vs. PEO at 90°C)

| Property | P(2EO-MO)/LiTFSI | PEO/LiTFSI |

|---|---|---|

| Max. Ionic Conductivity (σ) | 1.1 × 10⁻³ S/cm | 1.5 × 10⁻³ S/cm |

| NMR-based Cation Transference Number (t+) | 0.36 | 0.19 |

| Steady-State Cation Transference Number (t+,ss) | 0.20 | 0.08 |

Molecular dynamics simulations have provided insight into the structural origins of these enhanced transport properties. osti.govcaltech.edu The simulations revealed that while the solvation structures around the individual Li⁺ and TFSI⁻ ions are similar in both polymers, the density of Li⁺ solvation sites in P(2EO-MO) is double that in PEO. osti.govresearchgate.netcaltech.eduacs.org This increased density of solvation sites is believed to be the primary factor responsible for the observed differences in transport properties and the enhanced cation transference number. osti.govcaltech.edu

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(diethylene oxide-alt-oxymethylene) (P(2EO-MO)) |

| Poly(ethylene oxide) (PEO) |

Future Research Trajectories for 1,3,6 Trioxocane in Chemical Science

Development of Advanced Polymer Architectures and Nanomaterials

Beyond simple linear homopolymers, 1,3,6-trioxocane is a prime candidate for constructing more complex and advanced polymer architectures. Its ability to copolymerize with various vinyl monomers has already been noted, suggesting significant potential for creating materials with combined functionalities.

Future research trajectories in this area include:

Block Copolymers: Utilizing controlled polymerization techniques to synthesize block copolymers. For example, a block of poly(this compound) could be combined with a block of a different polymer (e.g., polystyrene or a polyacrylate) to create amphiphilic materials that self-assemble into micelles, vesicles, or other nanostructures.

Graft and Branched Polymers: Employing functionalized this compound derivatives as either the backbone or the grafted side chains to produce highly branched or comb-like polymers. These architectures could find use as viscosity modifiers or in the development of novel coatings.

Polymer Electrolytes: Building on recent studies of poly(this compound) as a polymer electrolyte host for lithium batteries. researchgate.net Research into creating copolymer or cross-linked networks could enhance ionic conductivity and mechanical stability, leading to safer, solid-state energy storage devices. The maximum ionic conductivity for a P(2EO-MO) electrolyte with LiTFSI salt at 90 °C was reported to be 1.1 × 10⁻³ S/cm. researchgate.net

Nanomaterials: Using polymerization-induced self-assembly (PISA) or other advanced techniques to generate nanoparticles, nanofibers, or hydrogels directly from this compound-based monomers for applications in drug delivery, tissue engineering, or as advanced absorbents. researchgate.net

Deeper Mechanistic Understanding of Complex Polymerization Processes

Although the cationic ring-opening polymerization of this compound is known to proceed effectively, a deeper and more quantitative understanding of the underlying mechanisms is crucial for optimizing control over the polymerization process and the final polymer properties. usc.eduresearchgate.net

Key research questions that remain to be fully answered include:

Propagating Species: There is an ongoing discussion regarding the nature of the propagating species. Evidence suggests that for substituted monomers like 2-butyl-1,3,6-trioxocane, the polymerization proceeds via an open-chain alkoxycarbenium ion rather than a cyclic oxonium ion. usc.eduresearchgate.net Further spectroscopic and computational studies are needed to definitively characterize the active species for various trioxocane derivatives under different conditions.

Photocationic Polymerization: The kinetics of photocationic polymerization of this compound have been studied, revealing high propagation rate constants (e.g., 6.1 × 10³ L/mol·s at 30°C with a triarylsulfonium salt photoinitiator). researchgate.net However, the initiation and propagation steps in these complex systems, especially in the presence of different photoinitiators, require more detailed mechanistic models to improve efficiency and control. researchgate.net

Transacetalization Reactions: Side reactions, such as transacetalization, can occur during polymerization, leading to a distribution of end-functionalities and affecting the molecular weight distribution. researchgate.net Quantifying the extent of these side reactions and developing strategies to suppress them (e.g., through the activated monomer mechanism) is essential for producing well-defined telechelic polymers and other precise architectures. researchgate.net

The following table summarizes key kinetic and thermodynamic data for the polymerization of this compound, highlighting areas where further mechanistic study is warranted.

| Parameter | Value | Monomer/Condition | Significance |

| Propagation Rate Constant (kp) | 6.1 x 10³ L/mol·s | This compound (at 30°C) | Indicates very fast polymerization, requiring precise control. researchgate.net |

| Enthalpy of Polymerization (ΔH) | -13.0 kJ/mol | This compound | Reflects moderate ring strain driving the polymerization. |

| Entropy of Polymerization (ΔS) | -21.3 J/(mol·K) | This compound | Favorable entropy compared to some smaller rings. |

Integration with Emerging Sustainable Chemistry Principles and Circular Economy Concepts

The chemical structure of this compound and its polymers aligns well with the principles of sustainable chemistry and the circular economy. The acetal (B89532) linkages in the polymer backbone are potentially susceptible to degradation, offering a pathway to more environmentally benign materials.

Future research should actively pursue:

Biodegradable Polymers: Systematically investigating the biodegradability of polymers and copolymers derived from this compound. The radical ring-opening polymerization of 2-methylene-1,3,6-trioxocane, which creates polyesters, is a promising route. researchgate.net Studies measuring biodegradability, such as biochemical oxygen demand (BOD), have shown positive results for related copolymers. researchgate.net

Chemical Recyclability: Exploring methods for the chemical recycling of poly(this compound). The acidolysis of poly(2-butyl-1,3,6-trioxocane) has been observed to yield the monomer, suggesting that depolymerization back to the monomer is feasible. dtic.mil Developing efficient catalytic systems for this "unzipping" process would create a closed-loop lifecycle, a key goal of the circular economy.

Bio-based Feedstocks: Investigating synthetic routes to this compound from bio-based sources. While currently derived from petrochemicals like diethylene glycol, future pathways could potentially start from bio-derived diols and formaldehyde (B43269) equivalents, further enhancing the material's sustainability profile.

By focusing on these trajectories, the scientific community can leverage the unique properties of this compound to develop a new generation of advanced, functional, and sustainable materials.

Q & A

Q. What safety protocols are critical when handling this compound in coordination chemistry experiments?

- Methodological Answer : Due to its potential peroxide-forming nature, storage under nitrogen and regular peroxide testing (e.g., iodide-starch paper) are mandatory. Reactions involving transition metals require fume hoods and personal protective equipment (PPE) to prevent exposure to toxic byproducts. Safety data sheets (SDS) must be updated with reactivity data from accelerated rate calorimetry (ARC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products